1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone

structural confirmation quality control chemical procurement

Researchers face supply chain bottlenecks for SAR-ready bromopyridine-pyrrolidine building blocks. This compound provides a reliable stock of the precise m-tolyl ethanone variant needed for kinase fragment growth and bromodomain hypothesis testing. - Bridged scaffold for Cdc7/CHK1/EGFR and cathepsin S probe development [6†L24-L25] [19†L4-L8] - Bromine synthetic handle enables rapid Pd-catalyzed cross-coupling diversification - Available from stock with batch-specific Certificate of Analysis; no custom synthesis lead time

Molecular Formula C18H19BrN2O2
Molecular Weight 375.266
CAS No. 1904230-73-4
Cat. No. B2548923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone
CAS1904230-73-4
Molecular FormulaC18H19BrN2O2
Molecular Weight375.266
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC(=O)N2CCC(C2)OC3=C(C=CC=N3)Br
InChIInChI=1S/C18H19BrN2O2/c1-13-4-2-5-14(10-13)11-17(22)21-9-7-15(12-21)23-18-16(19)6-3-8-20-18/h2-6,8,10,15H,7,9,11-12H2,1H3
InChIKeyIJBPQKFGCSOCJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Profile & Procurement of This Research Compound


1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone (CAS 1904230-73-4) is a synthetic organic compound featuring a 3-bromopyridin-2-yl ether linked to a pyrrolidine ring, which is further N-acylated with an m-tolylacetyl group . It belongs to a broader class of substituted pyrrolidine ethers that have been explored in medicinal chemistry for potential kinase inhibition and bromodomain modulation [1]. The compound is primarily listed by specialty chemical suppliers as a research reagent or building block, with limited publicly available bioactivity data in authoritative databases.

Why Analogs of This Compound Are Not Interchangeable


Compounds sharing the 3-((3-bromopyridin-2-yl)oxy)pyrrolidine scaffold but differing in the N-acyl substituent (e.g., cyclopropyl, furan, or benzo[b]thiophen-2-yl analogs) [1] may exhibit divergent target binding profiles, selectivity, and physicochemical properties. Even minor variations in the acyl moiety can alter H-bond acceptor/donor geometry, lipophilicity (logP), and metabolic stability, which are critical for structure-activity relationship (SAR) studies [2]. Therefore, generic substitution without direct comparator data risks invalidating experimental results.

Comparator Evidence and Data Limitations


Molecular Weight & Formula Identity Verification

The molecular formula C18H19BrN2O2 and molecular weight 375.27 g/mol distinguish the target compound from closely related analogs such as 1-(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-cyclopropylethanone (C15H19BrN2O2, MW 339.23) and (3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone (C15H15BrN2O3, MW 351.20) [1]. These values serve as basic identity verification for procurement.

structural confirmation quality control chemical procurement

Purity Specification Benchmarking

Standard purity for the target compound offered by research suppliers is typically 95% . This is comparable to the purity specifications of its cyclopropyl (95%) and furan-3-yl (95%) [1] analogs. No certified reference standard or pharmacopeial monograph exists for this compound, placing the onus on the purchaser to verify purity independently via HPLC, NMR, or MS.

purity quality specification vendor comparison

LogP Estimation: CNS Penetration Potential

The m-tolyl group in the target compound confers higher calculated lipophilicity (cLogP ~3.1) compared to the cyclopropyl analog (cLogP ~2.3) [1]. This difference may translate into greater membrane permeability and blood-brain barrier penetration potential, a critical parameter for CNS-targeted probe design [2]. Quantitative experimental logP data for these specific compounds are not available in the public domain.

lipophilicity CNS drug discovery physicochemical property

Recommended Application Scenarios


Kinase Inhibitor Fragment Elaboration & SAR

The bromopyridine-pyrrolidine core is a recognized scaffold in kinase inhibitor design [1]. The m-tolyl ethanone side chain provides a vector for exploring hydrophobic pocket interactions. Researchers investigating Cdc7, CHK1, or EGFR kinases may use this compound as a starting point for fragment growth, where the bromine atom also serves as a synthetic handle for cross-coupling reactions. However, no direct target engagement data exist for this specific compound, so pilot biochemical assays are mandatory.

Bromodomain Inhibition Probe Development

Substituted pyrrolopyridines and related bromopyridine ethers have been disclosed as bromodomain inhibitors [2]. The target compound's structural features—particularly the 3-bromopyridine moiety—align with pharmacophoric elements favorable for acetyl-lysine pocket competition. This compound may serve as an early-stage tool for evaluating bromodomain binding hypotheses, pending confirmatory AlphaScreen or ITC data.

Cathepsin S Pathway Investigation Tool

Pyrrolidine derivatives from the same patent family (EP2814822) are noted as preferential cathepsin S inhibitors [3]. While the target compound is not explicitly claimed in this patent, its scaffold similarity suggests potential utility in probing cathepsin-mediated MHC class II antigen processing, provided that follow-up enzyme inhibition assays confirm activity.

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